2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol
Description
The compound 2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol features a pyrimidinol core substituted with a sulfanyl-linked 1,2,4-oxadiazole moiety (bearing a 4-chlorophenyl group) and a 4-pyridyl group. The 4-chlorophenyl group may enhance lipophilicity and target binding, while the pyridyl group could improve aqueous solubility and π-π stacking interactions in biological systems.
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5O2S/c19-13-3-1-12(2-4-13)17-23-16(26-24-17)10-27-18-21-14(9-15(25)22-18)11-5-7-20-8-6-11/h1-9H,10H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNUYTLMHLXZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H19ClN4O2
- Molecular Weight : 382.8 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound is primarily associated with its potential as an anti-inflammatory agent, neuroprotective properties, and enzyme inhibition. The following sections detail specific activities and findings from recent studies.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, a related compound demonstrated the ability to inhibit nitric oxide production in LPS-stimulated microglia, suggesting a mechanism through which neuroinflammation can be mitigated .
Neuroprotective Effects
Studies have shown that derivatives of oxadiazole compounds can protect dopaminergic neurons from neurotoxicity induced by agents like MPTP. The mechanism involves the attenuation of proinflammatory cytokines through the inhibition of NF-kB signaling pathways . This suggests that the compound may hold promise for treating neurodegenerative diseases such as Parkinson's disease.
Enzyme Inhibition
The compound has been evaluated for its inhibitory activity against various enzymes. Notably:
- Acetylcholinesterase (AChE) : Compounds with similar structures have shown strong AChE inhibitory activity, which is crucial for conditions like Alzheimer's disease.
- Urease : Significant urease inhibition was also noted in related studies, indicating potential applications in treating infections caused by urease-producing bacteria .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Proinflammatory Cytokines : The compound reduces the expression of iNOS and COX-2 in activated microglia.
- Neuroprotection : By modulating signaling pathways such as NF-kB and p38 MAPK, the compound protects neuronal cells from inflammatory damage.
- Enzyme Interaction : Binding studies indicate strong interactions with bovine serum albumin (BSA), suggesting good bioavailability and potential therapeutic efficacy .
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with analogs reported in the literature, focusing on substituent effects, synthetic strategies, and hypothetical pharmacological profiles.
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Comparable Compounds
| Compound Name (CAS or Identifier) | Core Structure | R1 (Oxadiazole/Pyrimidine Substituent) | R2 (Additional Groups) | Hypothesized Properties/Activities |
|---|---|---|---|---|
| Target Compound | 4-Pyrimidinol | 3-(4-Chlorophenyl)-1,2,4-oxadiazole | 6-(4-Pyridyl) | Kinase inhibition, moderate solubility |
| 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide (CAS 874137-54-9) | Pyrimidine-4-carboxamide | 4-Fluorobenzyl | 5-Chloro, N-phenyl | Enhanced enzyme binding via carboxamide |
| N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide (CAS 876666-88-5) | Acetamide | 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole | Methyl | Increased solubility (methoxy donors) |
Key Observations:
Electron-Withdrawing vs. In contrast, the 3,4-dimethoxyphenyl group in CAS 876666-88-5 introduces electron-donating methoxy groups, which may improve solubility but reduce electrophilic reactivity . The 4-fluorobenzyl substituent in CAS 874137-54-9 combines moderate electronegativity with steric effects, balancing lipophilicity and target accessibility.
Core Modifications: Replacing the pyrimidinol hydroxyl group (target compound) with a carboxamide (CAS 874137-54-9) introduces hydrogen-bonding capabilities, which could strengthen target affinity but reduce metabolic stability.
Hypothetical Pharmacological Profiles
| Property | Target Compound | CAS 874137-54-9 | CAS 876666-88-5 |
|---|---|---|---|
| Lipophilicity (LogP) | Moderate (Cl substituent) | High (fluorobenzyl) | Low (methoxy groups) |
| Solubility (aq. buffer) | Moderate (pyridyl) | Low (carboxamide) | High (methoxy, acetamide) |
| Target Binding Affinity (Hypothetical) | Strong (oxadiazole + pyridyl) | Moderate (fluorine + carboxamide) | Weak (dimethoxy) |
Notes:
- The target compound’s balance of lipophilicity and solubility may favor membrane permeability and oral bioavailability compared to CAS 874137-54-9, which is more lipophilic.
- CAS 876666-88-5’s high solubility could make it suitable for intravenous formulations but may limit cellular uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
